Product packaging for 4-Morpholinopyrrolo[1,2-a]quinoxaline(Cat. No.:CAS No. 478032-21-2)

4-Morpholinopyrrolo[1,2-a]quinoxaline

Cat. No.: B2661842
CAS No.: 478032-21-2
M. Wt: 253.305
InChI Key: CKTYFCZKDMVEGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Morpholinopyrrolo[1,2-a]quinoxaline (CAS 478032-21-2) is a nitrogen-fused heterocyclic compound that serves as a key scaffold in medicinal chemistry research. This compound is part of a class of molecules investigated as potent inhibitors of the human protein kinase CK2 (Casein Kinase 2), a recognized therapeutic target for cancer treatment, including prostate, mammary gland, lung, and hematologic malignancies . The pyrrolo[1,2-a]quinoxaline framework is the basis for an important class of compounds possessing diverse biological activities . Researchers value this heterocyclic core for its relevance in developing novel therapeutic agents. Beyond its role in kinase inhibition, the broader structural class of pyrrolo[1,2-a]quinoxaline-based derivatives has been identified as potent and selective activators of Sirt6, showing potential in anti-inflammatory and anti-SARS-CoV-2 research . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or animal use. Researchers should consult the safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15N3O B2661842 4-Morpholinopyrrolo[1,2-a]quinoxaline CAS No. 478032-21-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyrrolo[1,2-a]quinoxalin-4-ylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-2-5-13-12(4-1)16-15(14-6-3-7-18(13)14)17-8-10-19-11-9-17/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTYFCZKDMVEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3N4C2=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Biological Activity of 4 Morpholinopyrrolo 1,2 a Quinoxaline Derivatives

Enzyme Inhibition and Activation Mechanisms

Derivatives of the pyrrolo[1,2-a]quinoxaline (B1220188) scaffold have been identified as potent modulators of several key enzymes. Their mechanisms of action range from competitive inhibition of protein kinases to allosteric activation of sirtuins, highlighting the chemical versatility of this heterocyclic system.

Protein Kinase Inhibition: CK2, AKT, EGFR, and c-Met Kinases

Quinoxaline-based compounds are recognized for their ability to act as protein kinase inhibitors, often functioning as ATP-competitive inhibitors for a variety of kinases. ekb.egekb.eg This inhibitory action is a cornerstone of their potential as anticancer agents. ekb.egekb.eg

Specific substituted pyrrolo[1,2-a]quinoxaline derivatives have been synthesized and evaluated for their ability to inhibit Akt kinases, which are crucial for tumor cell survival and are frequently overexpressed in many cancers. nih.gov In vitro testing against human leukemic and breast cancer cell lines revealed promising activity. Notably, derivative 1a inhibited the proliferation of the K562 cell line with an IC₅₀ of 4.5 µM, while derivative 1h was effective against U937 and MCF7 cell lines with IC₅₀ values of 5 µM and 8 µM, respectively. nih.gov

The broader quinoxaline (B1680401) class also shows inhibitory effects against Epidermal Growth Factor Receptor (EGFR) and c-Met kinase. ekb.egekb.eg The malfunctioning of EGFR is a significant factor in cancer progression. cmu.ac.th Certain quinoxalinone derivatives have demonstrated potent EGFR inhibition, with IC₅₀ values comparable to established drugs like gefitinib and erlotinib in enzymatic assays. cmu.ac.th The 4-anilinoquinoline-3-carbonitrile structure, in particular, has been shown to be an effective inhibitor of EGFR kinase. nih.gov

Table 1: Inhibitory Activity of Pyrrolo[1,2-a]quinoxaline Derivatives on Cancer Cell Line Proliferation

Compound Cell Line IC₅₀ (µM) Target Pathway
1a K562 4.5 Akt Kinase
1h U937 5 Akt Kinase
1h MCF7 8 Akt Kinase

Protein Tyrosine Phosphatase 1B (PTP1B) Modulation and Insulin (B600854) Mimetic Effects

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways. mdpi.comsemanticscholar.org Its inhibition is a validated therapeutic strategy for type 2 diabetes. nih.gov Pyrrolo[1,2-a]quinoxaline derivatives have emerged as potent and selective inhibitors of PTP1B. nih.gov

Studies have shown that derivatives substituted at various positions can inhibit PTP1B in the low- to sub-micromolar range. nih.gov The 4-benzyl derivative was identified as the most potent inhibitor, with an IC₅₀ of 0.24 μM. nih.gov These compounds are thought to bind to an allosteric pocket, rather than the catalytic site. nih.govnih.gov

Crucially, the most potent PTP1B inhibitors also act as insulin mimetics, enhancing glucose uptake in cells. nih.govnih.gov The 4-benzyl derivative, for example, was found to inhibit the dephosphorylation of the insulin receptor substrate 1 (IRS-1) and Akt, key components of the insulin signaling cascade. nih.gov This dual action of PTP1B inhibition and insulin mimetic effects underscores the therapeutic potential of this compound class in metabolic diseases.

Table 2: PTP1B Inhibitory Activity of Pyrrolo[1,2-a]quinoxaline Derivatives

Derivative IC₅₀ (µM) Selectivity vs. TCPTP
4-benzyl 0.24 >40
C7/C8 Chlorine Analogues Potent >40

Sirtuin (SIRT6) Activation Pathways

In contrast to enzyme inhibition, pyrrolo[1,2-a]quinoxaline derivatives have also been identified as the first synthetic activators of Sirtuin 6 (SIRT6). nih.gov SIRT6 is a protein deacylase from the sirtuin family of enzymes that plays a critical role in regulating metabolism, DNA repair, and inflammation. nih.govresearchgate.net

Biochemical studies have demonstrated that these compounds directly bind to the catalytic core of SIRT6 in a substrate-independent manner. nih.gov This binding activates the enzyme's deacetylation function on both peptide substrates and full nucleosomes. nih.gov X-ray crystallography revealed that the activators fit into a specific acyl channel pocket unique to SIRT6, providing a structural basis for their mechanism. nih.gov The development of these potent and selective SIRT6 activators offers valuable tools for studying aging-related diseases and may hold therapeutic promise for conditions like cancer and inflammation. nih.govutmb.edunih.gov

IKKβ Phosphorylation Modulation and NF-κB Pathway Interference

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival, and its constitutive activation is implicated in cancers like pancreatic cancer. nih.gov IκB kinase β (IKKβ) is the key kinase that activates this pathway by phosphorylating the inhibitor of NF-κB, IκBα. nih.govresearchgate.net

A quinoxaline urea analog, compound 13-197 , was identified as an IKKβ inhibitor through a kinome screen. nih.govnih.gov This compound was shown to inhibit the kinase activity of IKKβ in vitro and block TNF-α mediated NF-κB transcription in cells with low-micromolar potency. nih.gov By inhibiting IKKβ, 13-197 prevents the phosphorylation of IκBα. nih.gov This action keeps NF-κB sequestered in the cytoplasm, preventing it from translocating to the nucleus and activating gene expression. nih.gov This interference with the NF-κB pathway leads to reduced expression of antiapoptotic proteins and induction of cell cycle arrest. nih.gov

Receptor Ligand Interactions

Adenosine Receptor Antagonism and Selectivity Profiling

Adenosine receptors, which include the A₁, A₂A, A₂B, and A₃ subtypes, are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological effects. nih.govnih.gov The development of subtype-selective antagonists is a significant goal in drug discovery. Various heterocyclic scaffolds, including quinoxalines, have been explored for their potential as adenosine receptor antagonists. nih.govrrpharmacology.ru

While specific data on 4-morpholinopyrrolo[1,2-a]quinoxaline itself as an adenosine receptor antagonist is limited in the provided search results, the broader class of nitrogen-containing heterocyclic compounds is central to the design of selective antagonists. rrpharmacology.ru Research efforts focus on exploiting structural differences between the receptor subtypes to achieve selectivity. For instance, structure-based virtual screening has been used to identify A₁-selective ligands by targeting non-conserved subpockets in the binding site. The quinazoline scaffold, structurally related to quinoxaline, has been successfully used to develop potent and selective A₂A receptor antagonists. nih.gov

5-HT3 Receptor Agonism

While the pyrrolo[1,2-a]quinoxaline scaffold is recognized for a variety of biological activities, including roles as kinase inhibitors and antimalarial agents, specific data regarding their mechanism as 5-HT3 receptor agonists is not extensively detailed in current research literature. researchgate.net The available studies on the broader class of quinoxaline derivatives predominantly focus on their activity as 5-HT3 receptor antagonists. nih.govmedchemexpress.com For instance, certain quinoxaline derivatives have been shown to potently antagonize the effects of the selective 5-HT3 receptor agonist 2-methyl-5-HT. nih.gov However, one review notes that pyrrolo[1,2‐α]quinoxalines are recognized for their roles as 5-HT3 receptor agonists, among other pharmacological activities, though without detailing the specific agonistic mechanism. researchgate.net Further investigation is required to elucidate the precise molecular interactions and signaling pathways involved in the potential 5-HT3 receptor agonism of this compound derivatives.

Antimicrobial Action Mechanisms

Quinoxaline-based compounds, including the pyrrolo[1,2-a]quinoxaline framework, exhibit a broad spectrum of antimicrobial properties. nih.gov Their mechanisms of action are multifaceted, involving the inhibition of essential cellular processes in bacteria and fungi.

Pyrrole (B145914) and its fused derivatives, such as pyrrolo[1,2-a]quinoxalines, are known to possess significant antibacterial and antifungal properties, attributed to their ability to interact with biological macromolecules. nih.gov A range of synthetic pyrrolo[1,2-a]quinazoline derivatives have demonstrated in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. rsc.org The antimicrobial efficacy of the broader quinoxaline class is well-documented against various human and plant pathogens. nih.gov For example, specific pyrrole derivatives have shown potent inhibitory effects on the growth of human pathogens, including Candida albicans, Aspergillus fumigatus, and various bacteria. nih.gov The mechanism often involves disruption of the microbial cell structure and vital cellular processes. mdpi.com

A significant mechanism contributing to antimicrobial resistance in fungi like Candida albicans is the overexpression of multidrug efflux transporters. Pyrrolo[1,2-a]quinoxaline derivatives have been specifically investigated as inhibitors of these pumps. In a study evaluating two series of piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives, a majority of the compounds were found to inhibit the drug efflux activity of both the CaCdr1p and CaMdr1p transporters in C. albicans. nih.govnih.gov

Out of twenty-nine derivatives tested, twenty-three acted as dual inhibitors of both CaCdr1p and CaMdr1p, while four showed exclusive inhibition of one transporter. nih.gov This inhibition restores the sensitivity of resistant fungal strains to conventional antifungal agents. For instance, two compounds demonstrated a synergistic effect with fluconazole in a yeast strain overexpressing the CaMdr1p transporter, highlighting their potential to act as chemosensitizers. nih.govnih.gov The inhibitory activity was assessed by monitoring the efflux of substrates like Nile Red from yeast cells overexpressing these transporters. nih.govresearchgate.net

Inhibitory Profile of Piperazinyl-pyrrolo[1,2-a]quinoxaline Derivatives on Candida albicans Efflux Pumps
Total Compounds ScreenedDual Inhibitors (CaCdr1p & CaMdr1p)Exclusive Inhibitors (CaCdr1p or CaMdr1p)Compounds Showing Synergy with Fluconazole (against CaMdr1p)
292342

Derivatives of pyrrolo[1,2-a]quinoxaline have shown significant promise as agents against parasitic protozoa, including Leishmania and Plasmodium species. The mechanism of action is believed to involve the inhibition of vital parasitic processes.

A series of 4-alkapolyenylpyrrolo[1,2-a]quinoxaline derivatives were tested for their in vitro activity against the promastigote forms of three Leishmania species, demonstrating notable efficacy. nih.gov Similarly, 4-(E)-alkenylpyrrolo[1,2-a]quinoxaline derivatives, developed as structural analogues of the alkaloid chimanine B, were active against Leishmania amazonensis and Leishmania infantum. nih.gov Structure-activity relationship studies have indicated that the nature of the side chain at the C-4 position of the pyrrolo[1,2-a]quinoxaline scaffold is crucial for modulating the antileishmanial activity. nih.govsigmaaldrich.comsigmaaldrich.com Beyond leishmaniasis, these compounds have also been evaluated for broader antiprotozoal activity, including against Plasmodium falciparum, the parasite responsible for malaria. nih.gov

Antiparasitic Activity of Pyrrolo[1,2-a]quinoxaline Derivatives
Derivative SeriesParasite SpeciesReported IC50 Range (µM)Reference
4-alkapolyenylpyrrolo[1,2-a]quinoxalinesL. major, L. mexicana, L. donovani (promastigotes)1.2 - 14.7 nih.gov
4-(E)-alkenylpyrrolo[1,2-a]quinoxalinesL. amazonensis, L. infantum (promastigotes)0.5 - 7 nih.gov

Cellular and Molecular Pathway Perturbations in Disease Models (excluding clinical data)

The anticancer properties of pyrrolo[1,2-a]quinoxaline derivatives are linked to their ability to interfere with key cellular and molecular pathways that are dysregulated in cancer.

The G protein-coupled estrogen receptor 1 (GPER) has been identified as a therapeutic target in certain cancers, particularly in breast cancer. Derivatives of 4,5-dihydropyrrolo[1,2-a]quinoxaline have been specifically designed and synthesized as potential anticancer agents targeting GPER-expressing cells. unisi.itresearchgate.net In vitro studies using MTT assays on breast cancer cell lines (SKBR3 and MCF-7) have shown that certain derivatives can significantly decrease cell viability. bohrium.com

The presence of specific substituents, such as isopropyl groups, on the pyrroloquinoxaline scaffold was found to furnish promising antiproliferative compounds. unisi.itresearchgate.net Further mechanistic studies in SKBR3 cells revealed that effective compounds induced an increase in the G1 phase of the cell cycle and a corresponding reduction in the S-phase, suggesting a mechanism involving cell cycle arrest. bohrium.com These findings establish the 4,5-dihydropyrrolo[1,2-a]quinoxaline structure as a viable scaffold for developing new antiproliferative agents that act through the GPER pathway. unisi.itresearchgate.net The broader class of pyrrolo[1,2-a]quinoxaline derivatives has also demonstrated antiproliferative activity against various human cancer cell lines, including leukemia and breast cancer, by potentially inhibiting protein kinases like Akt. nih.gov

Anti-inflammatory Effects at a Molecular Level

Derivatives of pyrrolo[1,2-a]quinoxaline have been identified as potent activators of Sirtuin 6 (Sirt6), an enzyme that plays a crucial role in regulating inflammation, metabolism, and DNA repair. nih.gov The anti-inflammatory mechanism of these compounds is directly linked to their ability to enhance the deacetylation activity of Sirt6. nih.gov

In laboratory studies, several novel pyrrolo[1,2-a]quinoxaline-based derivatives were shown to strongly suppress the production of proinflammatory cytokines and chemokines induced by lipopolysaccharide (LPS). nih.govnih.gov Sirt6 activation is a promising therapeutic strategy for various human diseases, and these compounds represent a significant advancement in the development of selective Sirt6 activators. nih.gov The on-target effect of these derivatives has been confirmed through Sirt6-knockdown experiments. nih.govnih.gov

Compound ClassMolecular TargetMechanism of ActionObserved Effect
Pyrrolo[1,2-a]quinoxaline DerivativesSirtuin 6 (Sirt6)Potent and selective activation of Sirt6 NAD+-dependent deacylase activity.Strong repression of LPS-induced proinflammatory cytokine and chemokine production. nih.govnih.gov

Antiviral Mechanisms (e.g., SARS-CoV-2 suppression)

The pyrrolo[1,2-a]quinoxaline scaffold has demonstrated notable potential in the development of antiviral agents, particularly against SARS-CoV-2. rsc.org Research has uncovered multiple mechanisms through which these derivatives can exert their antiviral effects.

One significant mechanism is linked to the aforementioned activation of Sirt6. A specific derivative, compound 38 , not only displayed anti-inflammatory properties but also significantly suppressed SARS-CoV-2 infection with a half-maximal effective concentration (EC50) value of 9.3 μM. nih.govnih.gov This suggests that the Sirt6 activation pathway contributes to its antiviral activity.

A separate line of investigation identified a different derivative, 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline , as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3CLpro. nih.gov This enzyme is essential for viral replication. In silico docking studies have shown that this compound has a strong affinity for the active site of the protease, indicating its potential to disrupt the viral life cycle through a different molecular pathway. nih.gov

Derivative TypeViral TargetMechanism of ActionKey Finding
Sirt6 Activator (Compound 38 )SARS-CoV-2Sirt6 ActivationSignificant suppression of viral infection with an EC50 of 9.3 μM. nih.govnih.gov
4-(5-nitro-thiophen-2-yl) DerivativeSARS-CoV-2 Main Protease (Mpro/3CLpro)Inhibition of Protease ActivityIdentified as a potential inhibitor through in silico docking studies. nih.gov

DNA Binding and Cleavage Properties

Certain quinoxaline derivatives have been shown to interact with DNA through binding and cleavage, highlighting another facet of their biological activity. Studies on fluorescent quinoxaline hydroperoxides reveal that they can induce single-strand DNA cleavage upon irradiation with UV light. nih.gov

The mechanism for this photoinduced cleavage involves the generation of reactive oxygen species (ROS), specifically hydroxyl radicals and singlet oxygen. nih.gov In addition to cleavage, some derivatives have been found to bind with DNA. For example, quinoline hydroperoxide, a related compound, has been shown to bind to calf thymus DNA (ct-DNA) through an intercalative mode, inserting itself between the base pairs of the DNA helix. nih.gov While not all pyrrolo[1,2-a]quinoxaline derivatives may possess these properties, this research demonstrates the potential for the broader quinoxaline class to function as DNA-interacting agents. nih.govresearchgate.net

InteractionCompound ClassMechanismResult
DNA CleavageFluorescent Quinoxaline HydroperoxidesPhotoinduced generation of hydroxyl radicals and singlet oxygen. nih.govSingle-strand DNA cleavage. nih.gov
DNA BindingFluorescent Quinoline HydroperoxidesIntercalation between DNA base pairs. nih.govBinds to ct-DNA. nih.gov

Structure Activity Relationship Sar Studies for 4 Morpholinopyrrolo 1,2 a Quinoxaline Derivatives

Impact of Morpholine (B109124) Substitution and Position on Biological Activity and Selectivity

The introduction of a morpholine moiety at the 4-position of the pyrrolo[1,2-a]quinoxaline (B1220188) ring system has been shown to have a significant, and in some cases detrimental, effect on biological activity. A key example of this is observed in the context of Sirtuin 6 (Sirt6) activators. In a study focused on developing novel Sirt6 activators based on the pyrrolo[1,2-a]quinoxaline scaffold, the derivative featuring a morpholinyl group at the 4-position (via a pyridyl linker) was found to be inactive. nih.gov

This contrasts sharply with a structurally similar analog where the morpholine ring was replaced by a 4-methylpiperazin-1-yl group. This latter compound proved to be a potent Sirt6 activator, highlighting the critical nature of the substituent at this position. nih.gov The presence of the oxygen atom in the morpholine ring, as opposed to the N-methyl group in the piperazine (B1678402) analog, may introduce unfavorable electronic or steric properties that hinder effective binding to the target enzyme. This finding underscores that even subtle changes in the chemical nature of the 4-substituent can lead to a complete loss of biological activity.

Table 1: Comparative Activity of 4-Substituted Pyrrolo[1,2-a]quinoxaline Derivatives as Sirt6 Activators

Compound ID 4-Substituent (via pyridyl linker) Sirt6 Activation
21 4-Methylpiperazin-1-yl Potent Activator
24 Morpholinyl Inactive

Data sourced from a study on Sirt6 activators. nih.gov

Influence of Other Substituents on the Pyrrolo[1,2-a]quinoxaline Ring System

The biological activity of pyrrolo[1,2-a]quinoxaline derivatives is not solely dictated by the substituent at the 4-position. Modifications at other positions on the tricyclic ring system also play a pivotal role in modulating the pharmacological profile of these compounds.

For instance, in the development of Sirt6 activators, it was observed that hydrophobic groups, such as methyl and trifluoromethyl, on the tricyclic ring are generally beneficial for activity. Conversely, the introduction of hydrophilic substituents like hydroxyl and sulfonyl groups tends to be unfavorable. nih.gov

In a different therapeutic area, pyrrolo[1,2-a]quinoxalines have been investigated as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a target for type 2 diabetes. In this context, a 4-benzyl derivative was identified as the most potent inhibitor. nih.gov Furthermore, the introduction of chlorine atoms at the C7 and/or C8 positions of the quinoxaline (B1680401) ring maintained potency and conferred good selectivity over the related enzyme TCPTP. nih.gov

The antimalarial activity of this scaffold has also been explored. It was found that the presence of a methoxy (B1213986) group on the pyrrolo[1,2-a]quinoxaline nucleus enhanced the pharmacological activity against Plasmodium falciparum. researchgate.net

These findings collectively demonstrate that a holistic approach to SAR is necessary, considering the electronic and steric effects of substituents across the entire pyrrolo[1,2-a]quinoxaline scaffold to optimize for a desired biological activity.

Table 2: Influence of Substituents on the Biological Activity of Pyrrolo[1,2-a]quinoxaline Derivatives

Biological Target Favorable Substituents Unfavorable Substituents
Sirt6 Activation Hydrophobic groups (e.g., -CH3, -CF3) on the tricyclic ring Hydrophilic groups (e.g., -OH, -SO2) on the tricyclic ring
PTP1B Inhibition 4-Benzyl group; Chloro groups at C7/C8 Not specified
Antimalarial Activity Methoxy group on the nucleus Not specified

This table summarizes findings from multiple studies. researchgate.netnih.govnih.gov

Conformation-Activity Relationships

Computational and photophysical studies have shown that substituents at the 2 and 4-positions of the pyrrolo[1,2-a]quinoxaline scaffold can act as molecular rotors. nih.gov The rotation of these substituents can be restricted in certain environments, a phenomenon known as restriction of intramolecular motion (RIM). This restriction can, in turn, affect the molecule's ability to adopt the optimal conformation for binding to a target protein. While these studies have primarily focused on photophysical properties, the conformational principles are transferable to biological activity. nih.gov

For a 4-morpholino derivative, the conformation of the morpholine ring (typically a chair conformation) and its orientation relative to the planar pyrrolo[1,2-a]quinoxaline system will define the shape of the molecule. The specific dihedral angles between the substituent and the core will be crucial for fitting into a binding pocket. The inactivity of the morpholino-substituted Sirt6 activator suggests that its preferred conformation may sterically clash with the target enzyme or fail to place key interacting groups in the correct orientation. nih.gov

Key Pharmacophoric Features for Target Interaction and Pathway Modulation

Based on the available SAR data, a general pharmacophore for biologically active pyrrolo[1,2-a]quinoxaline derivatives can be proposed. This model highlights the key structural features that are important for target interaction.

Tricyclic Core Scaffold: The rigid, planar pyrrolo[1,2-a]quinoxaline system serves as the fundamental scaffold, orienting the various substituents in a defined three-dimensional space.

Hydrogen Bond Acceptors: The nitrogen atoms within the quinoxaline ring system are potential hydrogen bond acceptors, which can engage in crucial interactions with amino acid residues in a protein's binding site.

Substituent at Position 4: This position is a key point for modification to influence potency and selectivity. The nature of the substituent here is critical, with bulky groups like a benzyl (B1604629) ring being favorable for PTP1B inhibition, while a morpholino group is detrimental for Sirt6 activation. nih.govnih.gov

Substituents on the Benzenoid Ring (C6-C9): The electronic properties of this ring can be modulated through substitution. For example, electron-donating groups like methoxy can enhance antimalarial activity, while electron-withdrawing groups like chlorine can improve selectivity for PTP1B. researchgate.netnih.gov

For 4-morpholinopyrrolo[1,2-a]quinoxaline, the morpholine moiety itself can act as a polar, hydrophilic group and a potential hydrogen bond acceptor through its oxygen atom. However, as the SAR data for Sirt6 activation indicates, the specific combination of the pyrrolo[1,2-a]quinoxaline core and the 4-morpholino substituent does not appear to present the correct pharmacophoric features for this particular target. nih.gov Further research is required to identify biological targets where this specific substitution pattern may be beneficial.

Computational and Theoretical Chemistry Studies on 4 Morpholinopyrrolo 1,2 a Quinoxaline

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking has been a pivotal tool in elucidating the binding modes of 4-morpholinopyrrolo[1,2-a]quinoxaline derivatives with various biological targets. These studies predict the preferred orientation of the ligand when bound to a receptor, the binding affinity, and the key intermolecular interactions that stabilize the complex.

Derivatives of the parent compound have been investigated as inhibitors for several key proteins in disease pathways. For instance, in the pursuit of noncovalent Bruton's tyrosine kinase (BTK) inhibitors, molecular docking was instrumental. nih.govresearchgate.net Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives were designed and docked into the BTK active site, revealing important interactions. nih.gov Similarly, docking studies of 4-benzyl derivatives of pyrrolo[1,2-a]quinoxalines supported a putative binding mode to an allosteric pocket of Protein Tyrosine Phosphatase 1B (PTP1B), a target for type 2 diabetes. nih.gov

In the context of developing Sirt6 activators, docking studies indicated that the protonated nitrogen on the side chain of a pyrrolo[1,2-a]quinoxaline-based derivative forms crucial π-cation interactions with Trp188, stabilizing the compound within the binding pocket. nih.govnih.gov Furthermore, molecular docking has been employed to explore the potential of these compounds as antibacterial agents by simulating their interaction with DNA gyrase. researchgate.net Other studies have investigated interactions with the Ca2+ ATPase plasma membrane transporter CtpF in Mycobacterium tuberculosis, identifying potential inhibitors. researchgate.net The versatility of this scaffold is also highlighted by docking simulations suggesting its potential to interact with the ATP binding site of the epidermal growth factor receptor (EGFR). ijlpr.com

Target ProteinKey Interacting Residues (Example)Type of InteractionReference
Bruton's Tyrosine Kinase (BTK)Not SpecifiedNoncovalent nih.govnih.gov
Protein Tyrosine Phosphatase 1B (PTP1B)Allosteric α3/α6/α7 pocketNot Specified nih.gov
Sirtuin 6 (Sirt6)Trp188π-cation nih.govnih.gov
DNA GyraseNot SpecifiedNot Specified researchgate.net
Epidermal Growth Factor Receptor (EGFR)ATP binding siteπ-overlap ijlpr.com
M. tuberculosis CtpFNot SpecifiedNot Specified researchgate.net

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

MD simulations have been used to validate the binding modes of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives. For instance, after docking potential candidates against a target, MD simulations were performed to assess the stability of the complexes. The root-mean-square deviation (RMSD) of the protein and ligand atoms is often monitored. A stable RMSD value over the simulation time, typically plateauing around 0.3 nm, suggests that the complex has reached equilibrium and the binding is stable. researchgate.net

In studies on PTP1B inhibitors, MD simulations were used alongside molecular docking to support the proposed binding mode of 4-benzyl pyrrolo[1,2-a]quinoxalines in an allosteric pocket. nih.gov These simulations can reveal subtle conformational adjustments that are not apparent from docking alone, providing a more accurate representation of the binding event in a dynamic physiological environment.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT), are utilized to investigate the electronic structure, reactivity, and photophysical properties of the this compound scaffold. nih.gov

These computational methods can determine properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding charge transfer characteristics and chemical reactivity. TDDFT studies have been particularly useful in exploring the photophysical properties of pyrrolo[1,2-a]quinoxalines. nih.govresearchgate.net These calculations help to elucidate the nature of electronic transitions, such as S0–S1 and S0–S2 transitions, which dominate absorption spectra. nih.gov

Furthermore, quantum chemical calculations can shed light on the charge delocalization in different electronic states. For example, in the fluorescent S1 state of the rigid, unsubstituted pyrrolo[1,2-a]quinoxaline, a complete charge delocalization is observed. nih.govresearchgate.net These theoretical calculations are often validated by experimental data, such as phosphorescence studies, providing a comprehensive understanding of the molecule's electronic behavior. nih.gov

Ligand-Based and Structure-Based Drug Design Approaches (Conceptual)

The development of new drugs based on the this compound scaffold employs both ligand-based and structure-based design strategies.

Structure-based drug design relies on the known three-dimensional structure of the biological target. This approach was explicitly used in the development of novel noncovalent BTK inhibitors. nih.govresearchgate.net By understanding the docking mode of initial hits within the BTK active site, researchers could rationally design new derivatives of pyrrolo[1,2-a]quinoxalin-4(5H)-one with improved physicochemical properties and inhibitory activity. nih.gov This often involves scaffold hopping from a known inhibitor to the pyrrolo[1,2-a]quinoxaline core to generate novel chemical matter with potent activity. nih.gov

Ligand-based drug design is employed when the 3D structure of the target is unknown. This approach focuses on the properties of known active molecules. Structure-activity relationship (SAR) studies are a key component, where systematic modifications of the ligand are made to identify the chemical groups responsible for biological activity. For example, SAR investigations of Sirt6 activators based on the pyrrolo[1,2-a]quinoxaline scaffold involved introducing various functional hydrophilic side chains to enhance potency and selectivity. nih.gov

In Silico Prediction of Molecular Interactions and Bioavailability Parameters (excluding specific ADME profiles)

In silico methods are invaluable for predicting molecular interactions and general bioavailability-related parameters early in the drug discovery process. As detailed in the molecular docking section, these computational tools predict specific interactions like hydrogen bonds, hydrophobic interactions, and π-stacking that govern ligand binding.

Future Research Directions and Prospects for 4 Morpholinopyrrolo 1,2 a Quinoxaline

Development of Novel Synthetic Methodologies

While existing methods for the synthesis of the pyrrolo[1,2-a]quinoxaline (B1220188) core are established, there is a continuous drive towards more efficient, cost-effective, and environmentally friendly approaches. Future research in this area is likely to focus on several key strategies:

One-Pot and Multicomponent Reactions: The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in terms of time, resources, and waste reduction. acs.orgrsc.orgrsc.orgnih.govglobethesis.com Researchers are exploring novel multicomponent reactions that can rapidly generate molecular diversity around the 4-Morpholinopyrrolo[1,2-a]quinoxaline scaffold.

Green Synthesis Approaches: In line with the growing emphasis on sustainable chemistry, future synthetic methodologies will likely incorporate greener reaction conditions. This includes the use of environmentally benign solvents, catalysts, and energy sources. unisi.itrsc.orgproquest.com For instance, the use of water or ethanol (B145695) as solvents and the application of microwave or ultrasound irradiation are being explored to minimize the environmental impact of synthesis. unisi.it

Catalytic Methods: The exploration of novel catalysts, including transition metals and organocatalysts, is expected to yield more efficient and selective syntheses. mdpi.com Metal-free catalytic systems are also gaining attention as a way to avoid potential toxicity and contamination issues associated with residual metals in pharmaceutical compounds. rsc.orgnih.gov

Flow Chemistry: The application of continuous flow chemistry presents an opportunity for the scalable and automated synthesis of this compound and its derivatives. This technology can offer improved reaction control, enhanced safety, and higher yields compared to traditional batch processes.

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

The known biological activities of this compound derivatives provide a strong foundation for exploring new therapeutic applications. While this scaffold has shown promise as an inhibitor of Akt kinase, protein kinase CK2, and Bruton's tyrosine kinase (BTK), a vast landscape of other potential biological targets remains to be investigated. nih.govnih.gov

Future research should aim to:

Expand Kinase Profiling: A comprehensive screening of this compound and its analogs against a broad panel of kinases could reveal novel and potent inhibitory activities. This could lead to the development of targeted therapies for various cancers and inflammatory diseases.

Investigate Non-Kinase Targets: Beyond kinases, the unique chemical structure of this compound may allow it to interact with other classes of proteins, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in metabolic pathways. For example, some derivatives have already been identified as insulin (B600854) mimetics, suggesting a role in metabolic regulation.

Elucidate Mechanisms of Action: For newly identified biological activities, detailed mechanistic studies will be crucial to understand how these compounds exert their effects at the molecular and cellular levels. This includes identifying direct binding partners, characterizing downstream signaling pathways, and validating their therapeutic relevance in preclinical models.

Explore New Therapeutic Areas: Based on the identified biological targets and mechanisms, the therapeutic potential of this compound derivatives could be explored in a wider range of diseases, including neurodegenerative disorders, infectious diseases, and metabolic syndromes.

Advanced SAR and Rational Design Strategies

To optimize the potency, selectivity, and pharmacokinetic properties of this compound-based compounds, a systematic approach to structure-activity relationship (SAR) studies and rational drug design is essential.

Key strategies for future research in this area include:

Systematic Structural Modifications: A thorough exploration of the chemical space around the this compound scaffold is needed. This involves the synthesis and biological evaluation of a diverse library of analogs with systematic modifications at various positions of the tricyclic core and the morpholine (B109124) ring.

Computational Modeling and Docking Studies: In silico techniques, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the binding modes of these compounds with their biological targets. This information can guide the rational design of new derivatives with improved affinity and selectivity. For example, docking studies have been used to understand the interaction of pyrrolo[1,2-a]quinoxaline-based derivatives with Sirt6. nih.gov

Fragment-Based Drug Discovery (FBDD): FBDD can be employed to identify small molecular fragments that bind to the target of interest. These fragments can then be grown or linked together to generate more potent lead compounds based on the this compound scaffold.

Pharmacokinetic Profiling: Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is crucial for the development of successful drug candidates. Future SAR studies should incorporate the evaluation of these pharmacokinetic parameters to guide the optimization of lead compounds.

Potential as a Precursor for Advanced Chemical and Biological Probes

The versatile chemical structure of this compound makes it an attractive starting point for the development of sophisticated chemical and biological probes. These tools are invaluable for studying biological processes and for target validation.

Future directions in this area may involve:

Fluorescent Probes: By incorporating fluorescent moieties into the this compound structure, researchers can develop probes for imaging and tracking biological targets in living cells and organisms. The inherent fluorescence properties of some pyrrolo[1,2-a]quinoxaline derivatives could also be exploited. globethesis.com

Affinity-Based Probes: The synthesis of biotinylated or otherwise tagged derivatives of this compound can facilitate the identification and isolation of its binding partners through affinity chromatography and proteomics approaches.

Photoaffinity Probes: The introduction of photoreactive groups can enable the covalent labeling of biological targets upon photoirradiation. This technique is particularly useful for identifying direct binding partners and for mapping binding sites.

Click Chemistry Handles: The incorporation of "clickable" functional groups, such as alkynes or azides, into the this compound scaffold would allow for its facile conjugation to a variety of reporter molecules, affinity tags, or other functional moieties using click chemistry.

By pursuing these future research directions, the scientific community can continue to unlock the full potential of this compound as a versatile scaffold for the development of novel therapeutics and powerful research tools.

Q & A

Q. What are the standard synthetic routes for pyrrolo[1,2-a]quinoxaline derivatives, and what are their limitations?

The most common method involves condensation of 1-(2-aminophenyl)pyrrole with aldehydes or ketones under acidic or catalytic conditions. Traditional approaches suffer from reliance on toxic solvents, stoichiometric reagents, and metal catalysts, which complicate scalability and sustainability . For example, aldehydes are prone to aerial oxidation, leading to side reactions like decarbonylation, necessitating inert conditions . Recent advancements employ nano-catalysts like SnO₂@MWCNTs, enabling mild reaction conditions (room temperature, ethanol solvent) and high yields (~90%) .

Q. How is the structural configuration of pyrrolo[1,2-a]quinoxaline derivatives characterized in research settings?

Structural elucidation relies on spectroscopic techniques:

  • IR spectroscopy identifies functional groups (e.g., C=O, N-H stretches).
  • ¹H/¹³C NMR confirms regiochemistry, such as distinguishing 4,5-dihydro derivatives (e.g., δ 3.5–4.0 ppm for CH₂ groups) .
  • X-ray crystallography resolves absolute stereochemistry, as demonstrated for antileishmanial 4-(E)-alkenyl derivatives .

Q. What biological activities are associated with pyrrolo[1,2-a]quinoxaline derivatives?

These compounds exhibit diverse pharmacological properties, including:

  • Anticancer activity : Derivatives with carbamate moieties show cytotoxicity against leukemia and breast cancer cell lines (IC₅₀ values <10 µM) .
  • Antiparasitic effects : 4-Trichloromethyl derivatives inhibit Plasmodium falciparum growth with reduced cytotoxicity compared to earlier analogs .
  • Antileishmanial activity : 4-Alkenyl substituents enhance target binding, as validated by crystal structure-activity relationships .

Advanced Research Questions

Q. What strategies enable regioselective functionalization at the C3 position of pyrrolo[1,2-a]quinoxaline derivatives?

Direct C3-H iodination using TBAI or I₂ with p-toluenesulfonic acid achieves >90% regioselectivity. This method avoids pre-functionalization and allows downstream diversification via palladium-catalyzed coupling (e.g., Suzuki-Miyaura reactions) . Mechanistic studies suggest acid catalysis enhances electrophilic aromatic substitution at the electron-rich C3 position.

Q. How can contradictory data on catalytic efficiency in pyrrolo[1,2-a]quinoxaline synthesis be resolved?

Discrepancies arise from reaction parameters:

  • Catalyst loading : SnO₂@MWCNTs (0.1 M) outperforms Amberlyst-15 in dihydroquinoxaline synthesis (98% vs. 75% yield) due to higher surface area and recyclability .
  • Solvent effects : Solvent-free, ultrasound-assisted methods reduce side reactions compared to thermal approaches . Systematic optimization via Design of Experiments (DoE) is recommended to identify critical factors (e.g., temperature, catalyst/substrate ratio).

Q. What role do substituents at the 4-position play in modulating biological activity?

  • Electron-withdrawing groups (e.g., Cl, CF₃): Enhance metabolic stability and target binding via hydrophobic interactions. For example, 4-trichloromethyl derivatives exhibit antiplasmodial activity with lower cytotoxicity .
  • Alkenyl/aryl groups : Improve antiproliferative activity by increasing π-π stacking with kinase active sites . Quantitative Structure-Activity Relationship (QSAR) models using DFT calculations can predict substituent effects on electronic properties (e.g., HOMO-LUMO gaps) .

Q. How are advanced catalytic systems (e.g., nano-catalysts, organocatalysts) improving synthetic efficiency?

  • SnO₂@MWCNTs : Enables recyclability (>5 cycles without loss of activity) and reduces reaction time to 2 hours under mild conditions .
  • Copper catalysis : Facilitates alkylation via radical pathways using alkylboronic acids, expanding substrate scope to alkyl-substituted derivatives .
  • Brønsted acids (e.g., CF₃SO₃H) : Promote oxidative cyclization without metal catalysts, aligning with green chemistry principles .

Methodological Considerations

  • Experimental Design : Prioritize solvent-free or aqueous media to minimize toxicity. Use STA (Simultaneous Thermal Analysis) to monitor decarbonylation in thermal methods .
  • Data Analysis : Combine HPLC purity checks with HRMS for unambiguous product identification. For biological assays, validate cytotoxicity using MTT assays across multiple cell lines .
  • Contradiction Management : Cross-validate catalytic claims using control experiments (e.g., catalyst-free conditions) and kinetic studies to isolate rate-limiting steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.